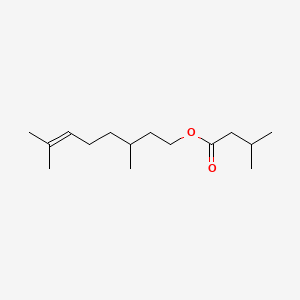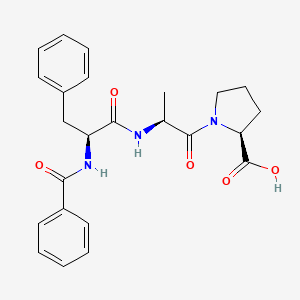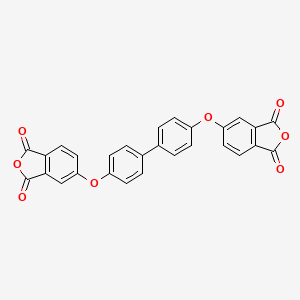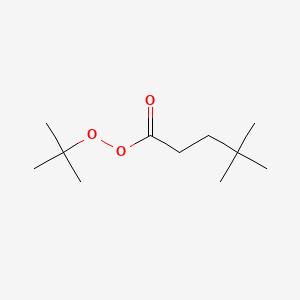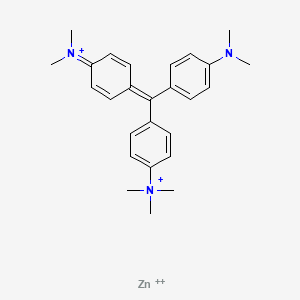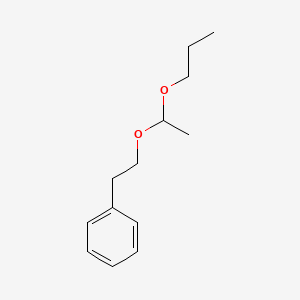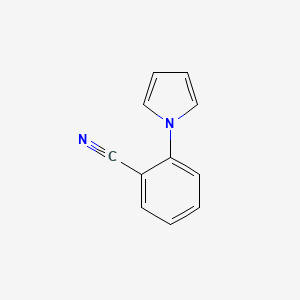
2-(1H-pyrrol-1-yl)benzonitrile
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. 2-(1H-pyrrol-1-yl)benzonitrile is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.
Applications De Recherche Scientifique
Photochemical Reaction Mechanisms
"2-(1H-pyrrol-1-yl)benzonitrile" analogs, such as 4-(1H-pyrrol-1-yl)benzonitrile (PBN), demonstrate interesting photochemical properties due to their intramolecular donor-acceptor (D/A) configurations. Bohnwagner, Burghardt, and Dreuw (2016) explored how solvent polarity affects the barrier height for twisted intramolecular charge transfer in PBN, highlighting its dual fluorescence in weakly polar environments. This work contributes to understanding the fundamental mechanisms behind solvent effects on the photochemical behaviors of such compounds (Bohnwagner, Burghardt, & Dreuw, 2016).
Regioselective Functionalization
The pyrrole moiety has been utilized as a directing group in regioselective ortho-functionalization processes. Wiest, Poethig, and Bach (2016) demonstrated the palladium(II)-catalyzed methylation, alkylation, or benzylation of 2-phenylpyrroles, showcasing the potential of pyrrole in directing regioselective C-H bond activation. This research opens avenues for synthesizing various ortho-substituted pyrrol-2-yl benzenes, expanding the toolbox for functionalizing aromatic systems (Wiest, Poethig, & Bach, 2016).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the exploration of cyclic π-perimeter hydrocarbon platinum group metal complexes offers insights into the structural diversity and functional potential of pyrrol-1-yl benzonitrile derivatives. Sairem et al. (2012) investigated complexes derived from ligands containing a pendant nitrile group, highlighting their spectral and structural characteristics. Such studies contribute to the understanding of molecular architectures and their applications in designing new materials (Sairem et al., 2012).
Molecular Packing and Optical Properties
The study of molecular packing and intermolecular interactions in polymorphs of related compounds, such as (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile by Percino et al. (2014), reveals the significant impact of subtle changes in molecular conformation on solid-state properties. This research emphasizes the role of molecular arrangement in determining the optical properties of materials, which is crucial for the development of optoelectronic devices (Percino et al., 2014).
Catalysis and Hydrogen Evolution Reaction
The role of 2-(1H-pyrrol-1-yl)benzonitrile derivatives in catalysis, particularly in the hydrogen evolution reaction (HER) from water, showcases the potential of these compounds in renewable energy technologies. Studies on metal(II) complexes based on related ligands indicate their applicability as electrocatalysts for HER, contributing to the development of efficient and sustainable energy conversion processes (Gao et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
33265-71-3 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

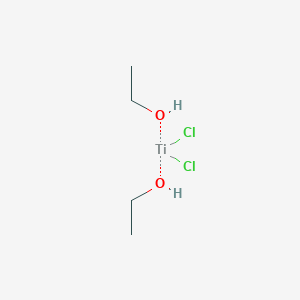

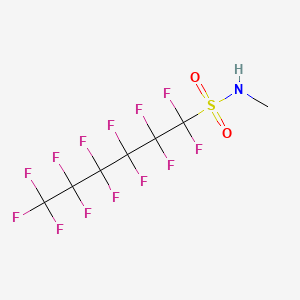
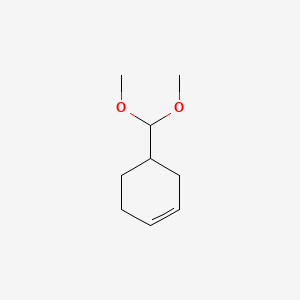
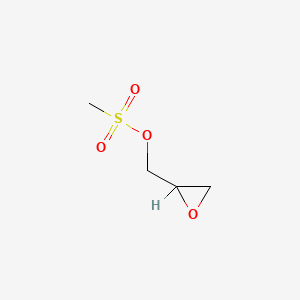
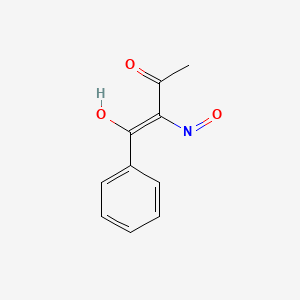
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)
